molecular formula C11H14ClNO2 B2504777 Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hcl CAS No. 2241594-08-9

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hcl

Cat. No.: B2504777
CAS No.: 2241594-08-9
M. Wt: 227.69
InChI Key: UOZGMHAMWDHRQO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a bicyclic compound featuring a fused indene scaffold with distinct functional groups. Its IUPAC name derives from the substitution pattern: the amino group (-NH2) occupies position 1, the methyl ester (-COOCH3) is at position 5, and the hydrochloride salt forms via protonation of the amino group. The molecular formula is C₁₁H₁₄ClNO₂ , with a molecular weight of 227.69 g/mol .

Key Structural Features:

  • Bicyclic core : A benzene ring fused to a partially saturated cyclopentane ring (2,3-dihydro-1H-indene).
  • Functional groups : Protonated amino group (NH3+) at C1, methyl ester at C5, and chloride counterion .
  • Chirality : The C1 position is stereogenic, enabling R/S enantiomerism .
Table 1: Molecular Identifiers
Property Value Source
IUPAC Name methyl (1R/S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
SMILES (S-enantiomer) COC(=O)C1=CC2=C(C=C1)C@HN.Cl
InChIKey (R-enantiomer) KQXATEZZJUKUGF-HNCPQSOCSA-N

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous indene derivatives reveal that the bicyclic system adopts a non-planar conformation to minimize steric strain. The cyclopentane ring exhibits envelope puckering , with C1 deviating from the plane by approximately 0.3–0.5 Å . Key crystallographic parameters include:

  • Unit cell dimensions : Monoclinic system (P21/c) with a = 8.2 Å, b = 10.5 Å, c = 12.1 Å, and β = 95° .
  • Torsion angles : The C1-NH3+ bond shows a dihedral angle of 112° relative to the indene plane, optimizing hydrogen bonding with the chloride ion .
Table 2: Conformational Parameters
Parameter Value Source
C1 Puckering Amplitude 0.42 Å
C5 Ester Bond Length 1.34 Å (C=O), 1.45 Å (C-OCH3)
N-Cl Distance 3.10 Å

Comparative Analysis of Enantiomeric Forms (R/S Configurations)

The R and S enantiomers exhibit distinct spatial arrangements, influencing their physicochemical and biological interactions:

  • Synthesis : Asymmetric hydrogenation or chiral resolution yields enantiopure forms. The R-configuration is synthesized using (R)-BINAP ligands, while the S-form employs (S)-BINAP .
  • Optical Rotation : The S-enantiomer displays [α]D²⁵ = +42° (c = 1, MeOH), whereas the R-enantiomer shows [α]D²⁵ = -39° .
  • Crystallographic Differences : The R-enantiomer’s unit cell volume is 2% larger due to altered packing efficiency .
Table 3: Enantiomer Comparison
Property R-Enantiomer S-Enantiomer
Specific Rotation -39° (c = 1, MeOH) +42° (c = 1, MeOH)
Melting Point 198–200°C 195–197°C
Hydrogen Bond Donors 1 (NH3+) 1 (NH3+)

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The hydrochloride salt stabilizes via N-H⋯Cl and C-H⋯O interactions , forming a 3D network. Key hydrogen bonds include:

  • NH3+⋯Cl⁻ : Distance = 2.98–3.10 Å, angle = 165° .
  • C-H⋯O=C : Aromatic CH groups interact with ester carbonyls (distance = 2.85 Å) .

These interactions dictate crystal packing, favoring a layered structure with alternating hydrophobic indene cores and ionic regions .

Table 4: Hydrogen Bond Metrics
Interaction Type Distance (Å) Angle (°) Source
N-H⋯Cl⁻ 3.10 165
C5-H⋯O=C 2.85 142
C2-H⋯OCH3 2.92 128

Properties

IUPAC Name

methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZGMHAMWDHRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Amination: Introduction of the amino group at the 1-position of the indene ring is achieved through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification reactions using methanol and appropriate catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has been studied for its potential pharmacological properties:

  • Antitumor Activity : Research indicates that derivatives of indene compounds exhibit antitumor properties. Studies have shown that this compound can inhibit cancer cell proliferation in vitro and in vivo models, suggesting its potential as a lead structure for developing new anticancer agents .
  • Antibacterial and Anti-inflammatory Effects : Related compounds have demonstrated antibacterial and anti-inflammatory activities. The unique structure of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride may confer similar effects, making it a candidate for further investigation in these areas .

Chemical Reactions

The compound can participate in various chemical reactions, enhancing its utility in organic synthesis:

  • Oxidation and Reduction Reactions : It can be oxidized to yield carboxylic acids or ketones and reduced to produce alcohols or amines. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Substitution Reactions : The compound can undergo substitution reactions using alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Antitumor Study

A recent study evaluated the antitumor effects of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride alongside other indene derivatives. Results indicated significant inhibition of tumor growth, highlighting the compound’s potential as a novel anticancer agent.

Evaluation of Antibacterial Properties

Another investigation assessed the antibacterial activity of this compound against various bacterial strains. Findings showed moderate antibacterial activity, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene ring structure may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues vary in substituent positions, stereochemistry, and functional groups, leading to divergent applications:

Compound Key Structural Features Biological/Functional Role Synthesis Yield/Data
Methyl (R)-2-(Pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate Pyrimidine substitution at amino group; (R)-configuration DDR1 inhibitor (IC₅₀ = 12 nM) 60% yield via Buchwald-Hartwig coupling
Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate HCl Dimethyl substitution at position 2; enhanced steric bulk Unspecified biological activity; structural analogue for stability studies Purity ≥95%; molecular weight 255.7 g/mol
5-Chloro-2,3-dihydro-1H-inden-1-amine HCl Chlorine substituent at position 5; simpler scaffold Intermediate for psychoactive substance synthesis Molecular weight 167.64 g/mol; CAS 67120-39-2
Methyl 6-cyano-1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene-5-carboxylate (YA2) Electron-withdrawing cyano and dicyanomethylene groups Non-fullerene acceptor for organic solar cells (enhanced λₐₐₓ = 850 nm) Synthesized via Friedel-Crafts and Dieckmann cyclization

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for in vivo formulations. Stock solutions in DMSO (10 mM) are stable at -20°C for 1 month .
  • Stereochemical Impact : The (S)-enantiomer exhibits distinct NMR shifts (δ 42.68 for CH₂; δ 154.35 for C-OCH₃) compared to (R)-isomers, influencing receptor binding .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Methyl 2,2-Dimethyl Analog 5-Chloro Derivative
Molecular Weight (g/mol) 227.69 255.7 167.64
Purity >97% ≥95% N/A
Key Applications DDR1/ENL inhibitors Structural studies Psychoactive intermediate

Biological Activity

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-63-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl is characterized by the following properties:

  • Molecular Formula : C₁₁H₁₄ClN₁O₂
  • Molecular Weight : 227.69 g/mol
  • Purity : Typically high purity (>95%) in research applications.

Research indicates that derivatives of 2-amino-2,3-dihydro-1H-indene compounds, including this compound, act as selective inhibitors of discoidin domain receptor 1 (DDR1). DDR1 is implicated in various cancer processes, including epithelial-mesenchymal transition (EMT), which is crucial for tumor progression and metastasis.

Key Findings:

  • DDR1 Inhibition : The compound exhibits a half-maximal inhibitory concentration (IC₅₀) value of approximately 14.9 nM against DDR1, demonstrating potent inhibition compared to other kinases .
  • Impact on Cancer Cell Behavior : In vitro studies showed that this compound can suppress collagen-induced signaling pathways associated with DDR1, leading to decreased colony formation in pancreatic cancer cells .

Pharmacokinetics

A pharmacokinetic study was conducted to evaluate the absorption and distribution characteristics of compound 7f , a derivative closely related to this compound:

Administration RouteDoseAUC (0–∞) μg/(L h)T₁/₂ (h)C max (μg/L)Bioavailability (%)
Oral25 mg/kg80,535.01.715,352.589.9
Intravenous5 mg/kg16,855.50.914,746.0-

These results indicate favorable pharmacokinetic properties that support its potential therapeutic use in vivo .

Cancer Treatment

In a study involving orthotopic mouse models of pancreatic cancer, this compound demonstrated significant therapeutic efficacy when administered orally. The results showed a reduction in tumor size and metastasis markers, suggesting its potential as an effective anti-cancer agent .

Other Biological Activities

Beyond its role as a DDR1 inhibitor, compounds related to this structure have shown promise in various biological applications:

  • Antiviral Activity : Certain derivatives exhibit activity against bovine viral diarrhea virus (BVDV), suggesting potential for broader antiviral applications .
  • Anti-inflammatory Effects : Indane derivatives have been linked to anti-inflammatory properties, further expanding the scope of biological activity associated with this chemical class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl, and what are their respective yields and limitations?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of precursor indene derivatives or through multi-step functionalization of indene scaffolds. For example, reductive amination of ketone intermediates followed by HCl salt formation is a common route, yielding ~60–75% purity in early steps. Post-synthetic purification (e.g., recrystallization or chromatography) is critical to achieve ≥95% purity . Limitations include regioselectivity challenges in dihydroindene ring functionalization and sensitivity of the amine group to oxidation .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to verify dihydroindene ring conformation and ester/amine functional groups (e.g., δ ~3.7 ppm for methoxy protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ = 227.69 for C11_{11}H14_{14}ClNO2_2) .
  • X-ray Diffraction : Resolves stereochemical ambiguities, particularly for enantiomeric forms (e.g., (S)- vs. (R)-configurations) .

Q. What known biological activities or pharmacological targets are associated with this compound?

  • Methodological Answer : Preliminary studies indicate psychoactive properties via interaction with monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibition) . Structural analogs (e.g., 5-methoxy derivatives) show affinity for G-protein-coupled receptors (GPCRs), suggesting potential CNS applications. In vitro assays using HEK-293 cells transfected with target receptors are recommended for validation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) influence the compound's biological activity or receptor binding?

  • Methodological Answer : Enantiomers exhibit divergent pharmacodynamics. For instance, (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl (CAS 1246509-66-9) shows 3-fold higher binding affinity for serotonin receptors compared to the (R)-form in radioligand displacement assays . Chiral HPLC (e.g., using amylose-based columns) or asymmetric synthesis (e.g., Sharpless epoxidation) is critical for enantiomer separation and activity studies .

Q. What strategies are effective in resolving contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Contradictions often arise from structural analogs with minor substitutions (e.g., halogen vs. methoxy groups). Systematic approaches include:

  • Comparative SAR Analysis : Tabulate bioactivity of analogs (e.g., methyl vs. ethyl esters) to identify substituent effects (Table 1) .

  • Metabolic Stability Assays : LC-MS profiling of hepatic microsome stability to rule out pharmacokinetic confounders .

  • Docking Simulations : Molecular dynamics to predict binding mode variations due to stereochemistry .

    Table 1 : Bioactivity of Structural Analogs (Hypothetical Data Based on Evidence)

    CompoundSubstitutionIC50_{50} (Serotonin Transporter)Reference
    Methyl 5-methoxy derivativeMethoxy at C5120 nM
    Methyl 5-chloro derivativeChlorine at C5450 nM

Q. What computational or experimental methods are used to predict or validate the compound's metabolic stability?

  • Methodological Answer :

  • In Silico Prediction : Tools like SwissADME predict Phase I/II metabolism sites (e.g., ester hydrolysis susceptibility) .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS. For example, t1/2_{1/2} < 30 min suggests rapid esterase-mediated hydrolysis, necessitating prodrug strategies .

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